Tert-butyl2-difluoromethanesulfonylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl2-difluoromethanesulfonylacetate: is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a tert-butyl group, two fluorine atoms, and a methanesulfonyl group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl2-difluoromethanesulfonylacetate typically involves the reaction of tert-butyl acetate with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
tert-Butyl acetate+Difluoromethanesulfonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl2-difluoromethanesulfonylacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry: Tert-butyl2-difluoromethanesulfonylacetate is used as a reagent in organic synthesis for the introduction of sulfonyl groups into target molecules. It is also employed in the synthesis of complex organic compounds and intermediates.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl2-difluoromethanesulfonylacetate involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. The presence of the sulfonyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Tert-butyl2-trifluoromethanesulfonylacetate
- Tert-butyl2-methanesulfonylacetate
- Tert-butyl2-chloromethanesulfonylacetate
Comparison: Tert-butyl2-difluoromethanesulfonylacetate is unique due to the presence of two fluorine atoms, which can influence its reactivity and stability compared to similar compounds. The fluorine atoms can enhance the compound’s electrophilicity and affect its interactions with nucleophiles. This makes it a valuable reagent in organic synthesis and other applications where specific reactivity is desired.
Properties
Molecular Formula |
C7H12F2O4S |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
tert-butyl 2-(difluoromethylsulfonyl)acetate |
InChI |
InChI=1S/C7H12F2O4S/c1-7(2,3)13-5(10)4-14(11,12)6(8)9/h6H,4H2,1-3H3 |
InChI Key |
IPWKVWSJUNWABE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.